Diethyl 4-methoxybenzalmalonate
Description
Significance as a Versatile Synthetic Intermediate in Organic Synthesis
The utility of Diethyl 4-methoxybenzalmalonate in organic synthesis stems from its electron-deficient carbon-carbon double bond, which is activated by two electron-withdrawing ester groups. This feature makes it an excellent substrate for a variety of chemical transformations, most notably the Michael addition reaction. In this type of reaction, a wide range of nucleophiles can be added to the double bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the construction of complex molecular frameworks from relatively simple starting materials.
Furthermore, this compound serves as a key precursor in the synthesis of various heterocyclic compounds. For instance, it can be utilized in the synthesis of coumarin (B35378) derivatives, which are a class of compounds with diverse biological activities. The reaction typically proceeds through a cyclization reaction involving the malonate moiety. Similarly, this intermediate can be employed in the synthesis of pyrimidine (B1678525) and benzodiazepine (B76468) derivatives, which are important scaffolds in medicinal chemistry.
The reactivity of this compound is not limited to these examples. It can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued in modern organic synthesis for its efficiency and atom economy. The ability of this compound to undergo these diverse transformations underscores its importance as a versatile synthetic intermediate in the pursuit of novel and functional molecules.
Historical Development and Evolution of Arylidene Malonates in Chemical Research
The story of this compound is intrinsically linked to the development of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. First reported by the German chemist Emil Knoevenagel in 1894, this reaction initially involved the condensation of aldehydes or ketones with active methylene (B1212753) compounds, such as diethyl malonate, in the presence of a basic catalyst. organicreactions.org
Initially, the reaction was explored with simple aldehydes and ketones, but it was soon extended to aromatic aldehydes, giving rise to the class of compounds known as arylidene malonates. The use of 4-methoxybenzaldehyde (B44291) in these reactions would have been an early exploration into the effects of substituents on the aromatic ring on the reaction's outcome. The methoxy (B1213986) group, being an electron-donating group, influences the reactivity of the aldehyde and the properties of the resulting arylidene malonate.
Over the decades, the Knoevenagel condensation has been extensively studied and optimized. Research has focused on the development of new and more efficient catalysts, including a variety of bases, Lewis acids, and even organocatalysts. The reaction conditions have also been refined, with the exploration of different solvents and reaction temperatures to improve yields and selectivities. This continuous evolution of the Knoevenagel condensation has solidified the position of arylidene malonates, including this compound, as readily accessible and highly useful intermediates in the synthetic organic chemist's toolbox. The development of greener synthetic routes, such as solvent-free reactions or the use of immobilized catalysts, represents the ongoing evolution in the synthesis of these valuable compounds. amazonaws.comrsc.org
Detailed Research Findings
The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate. Various catalysts can be employed to facilitate this reaction, with the choice of catalyst and reaction conditions influencing the reaction time and yield.
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine (B6355638)/Acetic Acid | Benzene | Reflux | Not specified | Generic method |
| Immobilized Gelatine | DMSO | Room Temperature | 85-89 | amazonaws.com |
| Immobilized Bovine Serum Albumin (BSA) | DMSO | Room Temperature | 85-89 | rsc.org |
| Water (catalyst-free) | Water | 50 °C | Low (for diethyl malonate) | rsc.org |
Once synthesized, this compound can undergo a variety of transformations. A key reaction is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.
Another significant application is in the synthesis of heterocyclic compounds. For example, sequential Knoevenagel condensation followed by an intramolecular cyclization has been used to produce indene (B144670) and benzofulvene derivatives. nih.gov While these examples often use other malonates, the principle applies to this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
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InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
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InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
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Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
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| Record name | diethyl malonate | |
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DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
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Molecular Weight |
160.17 g/mol | |
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Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
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| Record name | Ethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
| Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
| Record name | Diethyl malonate | |
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| Record name | DIETHYL MALONATE | |
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| Record name | Propanedioic acid, 1,3-diethyl ester | |
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Melting Point |
-50 °C | |
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Synthetic Methodologies for Diethyl 4 Methoxybenzalmalonate
Knoevenagel Condensation Protocols for Diethyl 4-methoxybenzalmalonate Synthesis
The Knoevenagel condensation is a modification of the aldol (B89426) condensation. wikipedia.org It involves the nucleophilic addition of an active hydrogen compound, in this case, diethyl malonate, to a carbonyl group of an aldehyde, 4-methoxybenzaldehyde (B44291), followed by a dehydration reaction. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org
Catalytic Systems and Reagents in Knoevenagel Condensation
The choice of catalyst is crucial in the Knoevenagel condensation. The catalyst must be basic enough to deprotonate the active methylene (B1212753) compound (diethyl malonate) but not so strong as to cause self-condensation of the aldehyde (4-methoxybenzaldehyde). amazonaws.com Historically, mild bases like piperidine (B6355638) or pyridine (B92270) were commonly used. amazonaws.comthermofisher.com Modern protocols have expanded to include a wide array of catalysts to improve yield, reaction conditions, and environmental friendliness.
Common catalytic systems include:
Primary and Secondary Amines: Amines such as piperidine, pyridine, and ethylamine (B1201723) are classic catalysts for this reaction. wikipedia.orgorganicreactions.org For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid is effectively catalyzed by piperidine in ethanol. wikipedia.org
Amino Acids: L-proline, L-histidine, and L-arginine have been employed as effective catalysts. amazonaws.com
Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid catalysts are often used. These include hydrotalcite, zeolites, metal oxides (like MgO/ZrO2), and silica (B1680970) gel-supported catalysts. amazonaws.comresearchgate.net
Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), have been used as both catalyst and solvent, promoting a green chemistry approach with good yields and reusability. researchgate.netorganic-chemistry.org
Biocatalysts: Immobilized enzymes, like gelatine, have emerged as catalysts that function under mild, room temperature conditions. amazonaws.com
Table 1: Catalytic Systems for Knoevenagel Condensation
| Catalyst Type | Specific Examples | Key Features |
|---|---|---|
| Amines | Piperidine, Pyridine, Diethylamine | Traditional, effective weak bases. thermofisher.comorganicreactions.org |
| Amino Acids | L-proline, L-histidine | Biocompatible and mild catalysts. amazonaws.com |
| Heterogeneous | Zeolites, Hydrotalcite, Supported Metals | Easily separable and recyclable. amazonaws.comresearchgate.net |
| Ionic Liquids | [Bmim]OH, [bmim]BF4 | Act as both catalyst and solvent; green. researchgate.netorganic-chemistry.org |
| Biocatalysts | Immobilized Gelatine | Operates at room temperature, environmentally friendly. amazonaws.com |
Solvent Effects and Reaction Optimization
The solvent plays a significant role in the Knoevenagel condensation, influencing reaction kinetics and yield. Both polar and nonpolar solvents have been successfully used. Polar solvents, both protic (like ethanol) and aprotic (like dimethylformamide - DMF), can accelerate the reaction. researchgate.net Studies have shown a direct relationship between solvent polarity and the rate of product formation. researchgate.net For instance, DMF has been reported to be superior to toluene (B28343) for certain Knoevenagel condensations using hydrotalcite catalysts. researchgate.net
Reaction optimization often involves the removal of water, a byproduct of the condensation. This is typically achieved through azeotropic distillation or the addition of dehydrating agents like molecular sieves, which shifts the reaction equilibrium towards the product. thermofisher.com
Table 2: Effect of Solvents on Knoevenagel Condensation
| Solvent | Polarity | Effect on Reaction |
|---|---|---|
| Toluene | Nonpolar | Longer reaction times compared to polar solvents. researchgate.net |
| Diethyl Ether | Nonpolar | Longer reaction times. researchgate.net |
| Ethanol (EtOH) | Polar Protic | Favors the initial aldol addition step. researchgate.net |
| Dimethylformamide (DMF) | Polar Aprotic | Accelerates the dehydration step; often results in higher conversion and selectivity. researchgate.net |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A solvent of low toxicity where catalysts like immobilized gelatine work efficiently. amazonaws.com |
Green Chemistry Approaches in this compound Synthesis
In recent years, significant effort has been directed towards developing more environmentally benign methods for the Knoevenagel condensation. tue.nldoaj.org These "green" approaches focus on reducing hazardous waste and energy consumption. Key strategies include:
Solvent-Free Reactions: Performing the condensation without a solvent minimizes waste and simplifies purification. researchgate.nettue.nl These reactions are often conducted by heating a mixture of the reactants and a catalyst.
Use of Benign Catalysts: Replacing hazardous catalysts like pyridine and piperidine with more environmentally friendly alternatives such as ammonium (B1175870) salts (e.g., ammonium bicarbonate) is a key aspect of green Knoevenagel condensations. tue.nltue.nl
Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for easy recovery and reuse, reducing waste and cost. amazonaws.comresearchgate.net For example, immobilized gelatine and ionic liquids have been shown to be recyclable for multiple reaction cycles without significant loss of activity. amazonaws.comresearchgate.net
Alternative Synthetic Pathways to Access this compound
While the Knoevenagel condensation is the most direct and widely used method, other synthetic strategies can, in principle, lead to similar structures. However, for the specific target of this compound, the Knoevenagel reaction between 4-methoxybenzaldehyde and diethyl malonate remains the most practical and efficient pathway described in the literature. The Doebner modification of the Knoevenagel condensation, which involves using pyridine as a solvent and results in decarboxylation when one of the activating groups is a carboxylic acid, is a related but distinct reaction that typically yields α,β-unsaturated carboxylic acids rather than the diester product. wikipedia.orgorganic-chemistry.org
Advanced Purification Techniques and Methodological Considerations
After the synthesis, the crude product often contains unreacted starting materials and byproducts. Advanced purification techniques are necessary to obtain this compound in high purity. A notable method involves a combination of extraction and enzymatic treatment. The product can be extracted from a polar solvent like DMSO using a nonpolar solvent such as hexane. amazonaws.com Any remaining unreacted diethyl malonate can then be selectively removed by hydrolysis using an enzyme like Candida antarctica lipase (B570770) B (CALB). amazonaws.com This enzymatic step converts the diethyl malonate into its corresponding acid, which is easily separated from the desired ester product, resulting in a final purity of over 99%. amazonaws.com
Chemical Reactivity and Transformation Studies of Diethyl 4 Methoxybenzalmalonate
Nucleophilic Addition Reactions of Diethyl 4-methoxybenzalmalonate
The electron-withdrawing nature of the two ester groups renders the β-carbon of the α,β-unsaturated system in this compound highly electrophilic and susceptible to nucleophilic attack.
Michael Addition Reactions and Stereochemical Control
The Michael addition, or conjugate addition, is a key reaction of this compound. Various nucleophiles, including carbanions, amines, and thiols, can add to the activated double bond. The stereochemical outcome of these additions is a significant area of research, with organocatalysis playing a crucial role in achieving high enantioselectivity.
Bifunctional organocatalysts, such as those derived from cinchonine (B1669041) or 2-amino-4-(dimethylamino)pyridine (DMAP), have been effectively employed in the asymmetric Michael addition of malonate esters to nitroolefins, a reaction analogous to additions to this compound. metu.edu.trmanchester.ac.uk For instance, thiourea-based bifunctional organocatalysts have been shown to promote the Michael addition of pronucleophiles to alkylidenemalonates, with aryl-substituted acceptors like this compound exhibiting improved enantioselectivity compared to their alkyl counterparts. arkat-usa.org The mechanism of these reactions often involves the catalyst activating both the nucleophile and the electrophile through hydrogen bonding, thereby controlling the stereochemical pathway of the addition. nih.gov
The following table summarizes representative results for the organocatalytic Michael addition to similar alkylidenemalonates, providing an indication of the expected yields and enantioselectivities for this compound.
| Nucleophile | Catalyst Type | Solvent | Yield (%) | ee (%) |
| Dimethyl malonate | Bifunctional Thiourea | Toluene (B28343) | up to 99 | up to 73 |
| Acetylacetone | Bifunctional Thiourea | Toluene | - | - |
| Nitromethane | Bifunctional Thiourea | Toluene | up to 84 | up to 48 |
Data adapted from studies on similar arylalkylidenemalonates.
Cycloaddition Reactions Involving the Olefinic Moiety
The electron-deficient double bond of this compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. While specific studies on the Diels-Alder reaction of this compound are not extensively documented in the provided search results, the general principles of such reactions suggest that it would react with electron-rich dienes. tennessee.eduyoutube.com The stereochemistry of the resulting cycloadducts would be governed by the endo rule, and the use of chiral Lewis acid catalysts could induce enantioselectivity. tennessee.edu
Derivatization through Ester Group Modifications
The two diethyl ester groups of this compound can be modified through hydrolysis or transesterification, providing pathways to other useful derivatives.
Hydrolysis of the ester groups, typically under basic conditions followed by acidification, would yield the corresponding dicarboxylic acid, 4-methoxybenzalmalonic acid.
Transesterification offers a method to replace the ethyl groups with other alkyl or aryl groups. For example, the transesterification of diethyl malonate with benzyl (B1604629) alcohol has been studied using various solid acid catalysts. These studies provide a model for the expected reactivity of this compound. Catalysts such as sulfated zirconia and sulfated mesoporous carbon have shown high activity, yielding both the mono- and di-benzylated products. researchgate.net
The table below presents data from a study on the transesterification of diethyl malonate with benzyl alcohol, illustrating the product distribution under different catalytic conditions.
| Catalyst | Reaction Time (h) | Temperature (°C) | Total Yield (%) | Selectivity for Benzyl Ethyl Malonate (%) | Selectivity for Dibenzyl Malonate (%) |
| Sulphated Zirconia | 5 | 120 | 88 | - | - |
| Sulphated Mesoporous Carbon | - | - | 73 | - | - |
| Sulphated Carbon Nanotubes | - | - | - | 100 | 0 |
Data from studies on the transesterification of diethyl malonate.
Electrophilic Reactions on the Methoxyphenyl Ring of this compound
The methoxy (B1213986) group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). Therefore, this compound can undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions. The incoming electrophile would be directed to the positions ortho to the methoxy group (positions 3 and 5). However, steric hindrance from the adjacent benzalmalonate moiety might influence the regioselectivity, potentially favoring substitution at the less hindered position 3.
Reduction and Oxidation Pathways
The multiple functional groups in this compound allow for a variety of reduction and oxidation reactions.
Reduction: The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and hydrogen gas, to yield diethyl 2-(4-methoxybenzyl)malonate. The ester groups are generally resistant to reduction under these conditions.
For the reduction of the ester functionalities to the corresponding 1,3-diol, stronger reducing agents are required. While sodium borohydride (B1222165) (NaBH₄) is typically used for the reduction of aldehydes and ketones and does not reduce esters under normal conditions, modified procedures can achieve this transformation. masterorganicchemistry.comyoutube.com For instance, the use of NaBH₄ in combination with activating agents like bromine (Br₂) can generate borane (B79455) in situ, which is capable of reducing malonate esters to 1,3-diols. researchgate.net
Oxidation: The olefinic double bond is susceptible to oxidative cleavage, for example, by ozonolysis or treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the formation of 4-methoxybenzaldehyde (B44291) and derivatives of malonic acid.
Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. Asymmetric epoxidation, analogous to the Sharpless epoxidation, could potentially be applied if the substrate were an allylic alcohol, but for this compound, other methods for enantioselective epoxidation would be necessary. wikipedia.orgnih.gov
Investigation of Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple reactive sites in this compound makes the study of selectivity in its reactions particularly important.
Chemoselectivity: In reduction reactions, the choice of reducing agent determines the outcome. Catalytic hydrogenation will selectively reduce the C=C double bond, leaving the ester groups intact. Conversely, strong hydride donors under specific conditions will reduce the esters while the aromatic ring remains unchanged.
Regioselectivity: In electrophilic aromatic substitution, the methoxy group directs incoming electrophiles to the ortho and para positions. However, the existing substituent at the para position means substitution will occur at the ortho positions. Steric hindrance will likely favor substitution at the position further from the bulky diethyl malonate group.
Stereoselectivity: As discussed in the context of Michael additions (Section 3.1.1), the use of chiral catalysts can lead to high levels of enantioselectivity in the formation of new stereocenters. The development of stereoselective cycloaddition and epoxidation reactions for this substrate remains an area for further investigation.
Applications of Diethyl 4 Methoxybenzalmalonate As a Synthetic Building Block
Precursor in the Synthesis of Heterocyclic Compounds
The electrophilic nature of the double bond in diethyl 4-methoxybenzalmalonate allows it to readily participate in reactions with binucleophiles, leading to the formation of diverse heterocyclic rings. This reactivity is central to its application in synthesizing nitrogen, oxygen, and sulfur-containing heterocycles.
This compound serves as a key precursor for nitrogen-containing heterocycles, particularly those derived from reactions with reagents containing two nucleophilic nitrogen centers. The general strategy involves an initial Michael addition of a nitrogen nucleophile to the activated double bond, followed by an intramolecular cyclization and condensation, often with the elimination of ethanol, to yield the stable heterocyclic ring.
For instance, the reaction with compounds like urea, thiourea, or guanidine (B92328) can produce substituted pyrimidine (B1678525) derivatives. These reactions are foundational in the synthesis of barbiturate (B1230296) and thiobarbiturate analogues, which are classes of compounds with significant biological activities.
Table 1: Representative Synthesis of Nitrogen-Containing Heterocycles
| Reagent | Resulting Heterocycle Class | Potential Product Structure |
|---|---|---|
| Urea | Pyrimidine-2,4-dione | 6-(4-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione |
| Thiourea | 2-Thioxodihydropyrimidin-4(1H)-one | 6-(4-methoxybenzyl)-2-thioxodihydropyrimidin-4(1H)-one |
Note: The table presents plausible reaction products based on established chemical principles.
The construction of oxygen-containing heterocycles using this compound often proceeds through tandem reactions initiated by a Michael addition. While direct intramolecular cyclization to form common oxygen heterocycles like furans or pyrans from the starting material alone is not typical, its use in multi-component reactions is a viable strategy.
For example, the Michael addition of a nucleophile can generate an enolate intermediate. This enolate can then be trapped by an electrophile, such as an aldehyde or ketone, in an intramolecular aldol-type reaction to construct cyclic ethers. Furthermore, derivatives of this compound are instrumental in forming coumarins, a class of oxygen heterocycles, though this typically involves a Knoevenagel condensation of a salicylaldehyde (B1680747) with a malonic ester rather than a reaction starting with the pre-formed this compound. chembk.comresearchgate.netresearchgate.net Related reactions can, however, be adapted to synthesize various pyran derivatives. nih.gov
Similar to the synthesis of nitrogen heterocycles, sulfur-containing rings can be synthesized by reacting this compound with appropriate sulfur-based binucleophiles. The reaction with thiourea, as mentioned, yields thioxopyrimidines. nih.gov Other reagents, such as Lawesson's reagent, could potentially be used to convert the carbonyl oxygen atoms in a pre-formed heterocyclic ring into sulfur, thereby accessing dithio-analogues. The reaction with phosphorus pentasulfide (P₄S₁₀) offers another route to thionated products.
Role in Carbocyclic Ring System Construction
The electron-deficient double bond in this compound makes it an excellent Michael acceptor, a property that is extensively utilized in the formation of carbon-carbon bonds and the construction of carbocyclic rings. ncats.ionih.gov In a typical Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. nih.govmdpi.com
This initial addition is often the first step in a sequence of reactions, such as the Robinson annulation, which leads to the formation of six-membered rings. For example, the reaction of this compound with a ketone enolate can generate a 1,5-dicarbonyl intermediate, which can then undergo an intramolecular aldol (B89426) condensation to form a substituted cyclohexenone ring. This method is a powerful tool for synthesizing complex carbocyclic structures from relatively simple starting materials.
Table 2: Conceptual Pathway for Carbocyclic Ring Synthesis
| Michael Donor (Example) | Intermediate Type | Cyclization Method | Resulting Carbocyclic Core |
|---|---|---|---|
| Cyclohexanone Enolate | 1,5-Dicarbonyl Adduct | Intramolecular Aldol Condensation | Substituted Octahydronaphthalene-dione |
Note: This table illustrates a conceptual synthetic strategy.
Intermediate in the Development of Pharmaceutical Scaffolds
This compound is a registered substance with the UNII code HK9ZJJ8Y4L, indicating its relevance in pharmaceutical and chemical research contexts. ncats.io The structural motifs accessible from this precursor are found in numerous biologically active compounds. For example, pyrimidine derivatives, which can be synthesized from this compound, form the core of many drugs.
Furthermore, related structures such as dihydrofurans have been investigated for their antiparasitic properties against Leishmania amazonensis. uvabsorber.com The synthesis of such scaffolds can involve multi-step routes where a malonate derivative is a key intermediate. Similarly, benzoxazines, a class of compounds with reported sedative activity, represent another heterocyclic system whose synthesis could potentially utilize intermediates derived from this compound. mdpi.com Its role as a versatile synthon allows for the creation of diverse molecular libraries for screening in drug discovery programs.
Utility in the Preparation of Advanced Materials (e.g., UV Filter Combinations)
Benzylidene malonates are recognized for their ability to absorb ultraviolet (UV) radiation, making them valuable components in the formulation of sunscreens and as light stabilizers for polymers. chinaplasonline.com The chromophore responsible for this absorption is the benzylidene malonate group, which effectively absorbs UV energy and dissipates it as less harmful thermal energy. chinaplasonline.com
The dimethyl ester analog, Dimethyl (p-methoxybenzylidene)malonate, is commercially available under trade names such as Cyasorb UV 1988 and PowerSorb™ 2025 and is used as a UV absorber. chembk.comchinaplasonline.comnih.gov These compounds are particularly effective at improving the long-term stability of engineering plastics like polycarbonate (PC) and polyethylene (B3416737) terephthalate (B1205515) (PET) by preventing UV-induced degradation, which can cause yellowing and embrittlement. chinaplasonline.com The core structure of this compound is directly analogous to these commercial UV filters, positioning it as a key building block for synthesizing novel UV absorbers or for incorporation into larger polymer structures to create advanced, light-stabilized materials.
Table 3: Commercial UV Absorbers Based on the Benzylidene Malonate Scaffold
| Trade Name | Chemical Name | CAS Number |
|---|---|---|
| Cyasorb UV 1988 | Dimethyl (p-methoxybenzylidene)malonate | 7443-25-6 |
| PowerSorb™ 2025 | Dimethyl (p-methoxybenzylidene)malonate | 7443-25-6 |
Computational Chemistry and Spectroscopic Characterization of Diethyl 4 Methoxybenzalmalonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like Diethyl 4-methoxybenzalmalonate. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its precursors and structurally related compounds, such as 4-methoxybenzaldehyde (B44291) and other benzalmalonate derivatives.
DFT studies on similar aromatic aldehydes, like 4-methoxybenzonitrile, have been performed to understand their electronic structures. researchgate.net These studies typically involve geometry optimization and the calculation of various electronic parameters. For a molecule like this compound, the presence of the electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring and the electron-withdrawing diethyl malonate group significantly influences the electron distribution across the molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO is anticipated to be centered on the electron-deficient α,β-unsaturated system of the benzalmalonate moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of this compound based on Analogous Structures
| Parameter | Predicted Characteristic | Significance |
| HOMO Localization | Primarily on the 4-methoxyphenyl ring | Site of electrophilic attack |
| LUMO Localization | Primarily on the α,β-unsaturated carbonyl system | Site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and spectral properties |
| Electron Donating Group | Methoxy (-OCH₃) group | Increases electron density on the aromatic ring |
| Electron Withdrawing Group | Diethyl malonate moiety | Decreases electron density, creating electrophilic sites |
These predictions, derived from the analysis of similar compounds, provide a foundational understanding of the electronic behavior of this compound, which is essential for predicting its reaction pathways and designing new derivatives with tailored properties.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.gov These studies are fundamental in drug discovery and materials science.
While specific docking studies on this compound are not widely reported, research on structurally similar malonate derivatives has demonstrated their potential to interact with various biological targets. For instance, a study on a diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate derivative revealed its potential as a COVID-19 drug candidate through docking simulations with the main protease (Mpro) of the virus. nih.gov Such studies highlight the importance of the malonate scaffold in forming interactions with protein active sites.
In a hypothetical docking study of this compound, the molecule's key structural features would guide its binding orientation and affinity. The 4-methoxyphenyl group could engage in hydrophobic and π-π stacking interactions within a protein's binding pocket. The carbonyl groups of the diethyl malonate moiety are excellent hydrogen bond acceptors, capable of forming strong hydrogen bonds with amino acid residues like arginine, lysine, or asparagine. The flexible ethyl groups can adapt to the shape of the binding site, further enhancing the binding affinity.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbonyl oxygens of the diethyl malonate | Arginine, Lysine, Asparagine, Glutamine |
| Hydrophobic Interactions | Phenyl ring and ethyl groups | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
These predicted interactions provide a basis for designing and synthesizing novel derivatives of this compound with enhanced biological activity.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. This compound is typically synthesized via the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. In this case, 4-methoxybenzaldehyde reacts with diethyl malonate.
Computational studies can model the entire reaction pathway, identifying transition states and intermediates. This allows for a deeper understanding of the reaction's kinetics and thermodynamics. The catalytic cycle often involves the deprotonation of diethyl malonate by a base (e.g., piperidine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration leads to the final product.
By calculating the energy barriers associated with each step, computational simulations can help in optimizing reaction conditions, such as the choice of catalyst and solvent, to improve the yield and selectivity of the synthesis.
Advanced Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives
Spectroscopic techniques are indispensable for the structural characterization of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.
In the ¹H NMR spectrum, the chemical shifts of the protons are indicative of their electronic environment. For instance, the aromatic protons of the 4-methoxyphenyl group will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The vinyl proton (=CH-) will also have a characteristic chemical shift. The protons of the two ethyl groups will give rise to a quartet and a triplet, due to spin-spin coupling. The integration of these signals confirms the number of protons in each environment.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbons of the ester groups will appear significantly downfield (around 160-180 ppm), while the aromatic and vinylic carbons will also have characteristic chemical shifts.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to -OCH₃) | ~6.9 | Doublet |
| Aromatic (meta to -OCH₃) | ~7.8 | Doublet |
| Vinyl (=CH-) | ~7.7 | Singlet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Methylene (-CH₂-) | ~4.3 | Quartet |
| Methyl (-CH₃) | ~1.3 | Triplet |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~164-167 |
| Aromatic C-OCH₃ | ~162 |
| Aromatic C-H | ~114, ~132 |
| Aromatic C-C= | ~128 |
| Vinylic (=CH-) | ~145 |
| Vinylic (=C<) | ~129 |
| Methoxy (-OCH₃) | ~55 |
| Methylene (-OCH₂-) | ~62 |
| Methyl (-CH₃) | ~14 |
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for detailed conformational analysis, revealing through-space interactions between protons and thus providing insights into the preferred three-dimensional structure of the molecule in solution. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O bonds of the ester groups (a strong band around 1720-1740 cm⁻¹), the C=C bond of the alkene (around 1620-1640 cm⁻¹), and the C-O bonds of the ether and esters (in the region of 1000-1300 cm⁻¹). The aromatic C-H and aliphatic C-H stretching vibrations will also be present. A detailed analysis of the IR spectrum of the related 4-methoxybenzaldehyde has been performed using DFT calculations. researchgate.net
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | 1720 - 1740 (strong) |
| C=C (alkene) | Stretch | 1620 - 1640 (medium) |
| C=C (aromatic) | Stretch | ~1600, ~1500 (medium) |
| C-O (ester, ether) | Stretch | 1000 - 1300 (strong) |
| C-H (aromatic) | Stretch | 3000 - 3100 (medium) |
| C-H (aliphatic) | Stretch | 2850 - 3000 (medium) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound has an extended π-conjugated system, which includes the phenyl ring, the double bond, and the carbonyl groups. This conjugation leads to absorption of UV light, causing π → π* transitions. The presence of the electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzalmalonate. Theoretical studies on similar compounds using Time-Dependent DFT (TD-DFT) can accurately predict the UV-Vis absorption spectra. researchgate.net
Medicinal Chemistry and Biological Activity of Diethyl 4 Methoxybenzalmalonate Derivatives
Structure-Activity Relationship (SAR) Studies of Diethyl 4-methoxybenzalmalonate Analogs
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, the broader class of benzylidene malonates and related compounds has been the subject of such investigations, offering valuable insights. For instance, studies on benzylidenemalononitrile (BMN) compounds, which share the benzylidene core, have shown that the nature and position of substituents on the aromatic ring significantly influence their biological activity. Electron-withdrawing groups, such as nitro and cyano, have been found to enhance certain biological effects, whereas electron-donating groups like hydroxyl and methoxy (B1213986) can modulate activity in different ways researchgate.net.
In the context of antimicrobial activity, SAR studies on 2-benzylidene-3-oxobutanamide derivatives have highlighted the importance of substituents on the aryl ring. For example, nitro groups at the 3 and 4-positions and halogen substitutions at the 2 and 4-positions were shown to be beneficial for antibacterial activity nih.gov. Conversely, the introduction of hydrophilic substituents tended to diminish this activity nih.gov. These findings suggest that the electronic properties and lipophilicity of the substituents on the phenyl ring of this compound analogs could be critical determinants of their biological profiles.
Furthermore, research on the cytotoxic properties of 3,5-bis(benzylidene)-4-piperidones has demonstrated that the nature of the aryl substituents correlates with cytotoxicity. In some series of these compounds, cytotoxicity was positively correlated with the size of the aryl substituents elsevierpure.comscispace.com. This underscores the importance of steric factors in the design of biologically active benzylidene derivatives.
Antimicrobial Properties and Proposed Mechanisms of Action
The antimicrobial potential of benzylidene derivatives has been an area of active research. While direct studies on this compound are limited, related compounds have demonstrated notable antimicrobial effects.
The challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzylidene derivatives have shown promise in this regard. For instance, certain 2-benzylidene-3-oxobutanamide derivatives have exhibited significant in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority drug-resistant pathogen nih.gov. Specifically, compounds with nitro and halogen substitutions on the benzylidene ring were found to be effective nih.gov. Another study on 4-benzylidene-2-methyl-oxazoline-5-one also demonstrated antimicrobial effects against pathogenic bacteria umz.ac.irumz.ac.ir. Although the direct efficacy of this compound against MRSA has not been reported, these findings for structurally related compounds suggest that this chemical class warrants further investigation for its potential against multi-drug resistant bacterial strains.
A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. While the specific mechanism of this compound has not been elucidated, the lipophilic nature of the benzylidene moiety and the ester groups suggests a potential for interaction with the lipid bilayer of bacterial membranes. This interaction could alter membrane fluidity and permeability, contributing to an antimicrobial effect. However, without direct experimental evidence, this remains a hypothetical mechanism for this particular compound.
Anti-inflammatory Potential of this compound Derivatives
A significant area of investigation for this compound analogs is their anti-inflammatory potential. Research has identified arylidene malonates as a class of compounds capable of inhibiting Toll-like receptor 4 (TLR4) signaling nih.govnih.gov. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory cascade.
A study focused on the identification of small molecule inhibitors of the TLR4 pathway found that arylidene malonate analogs could suppress LPS-induced nitric oxide (NO) production in murine macrophages nih.govnih.gov. Notably, a close analog of the subject compound, Dimethyl 2-(4-methoxybenzylidene) malonate, was synthesized and evaluated in this context nih.gov. The lead compound from this study was shown to inhibit the production of several pro-inflammatory mediators, including nuclear factor-kappaB (NF-κB), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) nih.govnih.gov. This suggests that this compound derivatives may exert their anti-inflammatory effects by targeting the TLR4 signaling pathway.
The table below summarizes the inhibitory effects of a lead arylidene malonate compound on the production of pro-inflammatory cytokines, as reported in the literature.
| Pro-inflammatory Cytokine | Inhibition by Arylidene Malonate Analog |
| TNF-α | Significant suppression of LPS-induced production |
| IL-1β | Significant suppression of LPS-induced production |
This data is based on the activity of a lead arylidene malonate analog and suggests the potential mechanism for this compound derivatives.
Investigations into Antineoplastic and Cytotoxic Activities
The benzylidene scaffold is present in a variety of compounds that have been investigated for their antineoplastic and cytotoxic activities. Several studies on benzylidene derivatives have demonstrated their potential to inhibit the growth of cancer cells.
For instance, benzylidene derivatives of andrographolide have been shown to inhibit the growth of breast and colon cancer cells in vitro nih.gov. These compounds were found to induce G1 cell cycle arrest and apoptosis nih.gov. Another study on dimeric 3,5-bis(benzylidene)-4-piperidones revealed their tumor-selective cytotoxicity, with some compounds showing high toxicity to human malignant cells while being less toxic to non-malignant cells nih.gov. Furthermore, a series of 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogues were prepared and shown to be markedly cytotoxic toward various leukemic and other cancer cell lines elsevierpure.comscispace.com.
While there is no direct evidence of the antineoplastic or cytotoxic activities of this compound, the consistent findings for a range of benzylidene-containing molecules suggest that this compound and its derivatives could be promising candidates for anticancer research. The table below presents a selection of benzylidene derivatives and their reported cytotoxic activities against cancer cell lines.
| Benzylidene Derivative Class | Reported Cytotoxic Activity |
| Benzylidene derivatives of andrographolide | Inhibition of breast and colon cancer cell growth |
| Dimeric 3,5-bis(benzylidene)-4-piperidones | Tumor-selective cytotoxicity |
| 3,5-bis(arylidene)-4-piperidones | Cytotoxic to murine and human cancer cell lines |
This table illustrates the general antineoplastic potential of the broader class of benzylidene compounds.
Modulation of Cellular and Molecular Pathways by this compound Derivatives
The biological activities of this compound derivatives are underpinned by their ability to modulate specific cellular and molecular pathways. The most direct evidence in this area comes from the studies on arylidene malonates as inhibitors of TLR4 signaling.
By inhibiting the TLR4 pathway, these compounds can block the downstream activation of NF-κB nih.govnih.gov. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β nih.govnih.gov. This mechanism provides a clear molecular basis for the anti-inflammatory potential of this compound and its analogs.
Furthermore, a study on benzylidenemalononitrile (BMN) derivatives indicated their ability to modulate multiple signaling pathways, including those related to oxidative stress researchgate.net. These compounds were found to induce the expression of heme oxygenase-1 (HO-1), a protective enzyme, through the activation of the Nrf2 pathway researchgate.net. This suggests that beyond their anti-inflammatory effects, benzylidene derivatives may also play a role in cellular defense against oxidative damage. The ability to modulate these fundamental cellular pathways highlights the therapeutic potential of this compound derivatives.
Effects on Stem Cell Self-Renewal and Pluripotency
A patent filed in 2018 indicates that this compound was among a series of derivatives of ethyl p-methoxycinnamate selected for screening. The stated purpose of these screens was to assess their impact on the expression of Oct4, a key transcription factor that governs the self-renewal and pluripotency of stem cells.
Impact on Oct4 Gene and Protein Expression
The aforementioned patent discloses that the effect of this compound on Oct4 expression was assayed. However, the document does not provide any specific data or outcomes of these experiments. Consequently, there is no publicly available information to confirm whether this compound increases, decreases, or has no effect on the gene and protein expression of Oct4 in stem cells.
Enzyme Inhibition and Activation Studies
A thorough search of scientific databases and literature reveals no published studies on the effects of this compound on enzyme activity. There is no publicly available data to suggest that this compound has been screened for its potential to inhibit or activate any specific enzymes.
Receptor Binding Affinity and Agonist/Antagonist Properties
There is no information available in the public domain regarding the receptor binding profile of this compound. No studies have been published that detail its affinity for any biological receptors or characterize it as an agonist or antagonist at any receptor site.
Application of High-Throughput Screening in Biological Activity Profiling
While the patent mentioning this compound implies a screening process, which could have been a high-throughput screening (HTS) campaign, there are no explicit details about the application of HTS for the biological activity profiling of this specific compound in the available literature. High-throughput screening is a common methodology in drug discovery for rapidly assessing the biological or biochemical activity of a large number of compounds. The lack of published data prevents any detailed discussion of its application or results in relation to this compound.
Advanced Research Directions and Future Perspectives for Diethyl 4 Methoxybenzalmalonate
Rational Design of Potent and Selective Therapeutic Agents from the Diethyl 4-methoxybenzalmalonate Scaffold
The this compound scaffold presents a promising starting point for the rational design of novel therapeutic agents, particularly in the realm of oncology. The core structure, featuring a methoxy-substituted aromatic ring coupled to a diethyl malonate group, allows for systematic modifications to enhance potency and selectivity towards specific biological targets.
Research into structurally related compounds has demonstrated the potential of this chemical motif. For instance, derivatives of 2-styrylquinoline, which share a similar vinyl linkage, have shown potent anti-tumor activity. One such derivative, with a 3,4,5-trimethoxystyryl moiety, exhibited significant cytotoxicity against human cancer cell lines A549, HT29, and T24, with IC50 values of 2.38, 4.52, and 9.86 μmol L−1, respectively. nih.gov This suggests that modifications to the aromatic ring system of this compound could yield compounds with enhanced anticancer properties.
Furthermore, the discovery of 4-substituted methoxybenzoyl-aryl-thiazoles as potent anticancer agents highlights the importance of the methoxybenzoyl moiety in biological activity. nih.gov These compounds have demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with some derivatives reaching low nanomolar efficacy. nih.gov This underscores the potential for developing highly active therapeutic agents by exploring different aryl substitutions on the this compound backbone.
The concept of a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity, is well-established in medicinal chemistry. The benzimidazole (B57391) nucleus is a classic example of such a scaffold, forming the core of numerous approved drugs. nih.govresearchgate.net The benzalmalonate framework of this compound could similarly be explored as a privileged scaffold, offering a platform for the development of a diverse range of therapeutic agents targeting various diseases.
Table 1: Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 | 2.38 | nih.gov |
| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | HT29 | 4.52 | nih.gov |
| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | T24 | 9.86 | nih.gov |
| 4-substituted methoxybenzoyl-aryl-thiazoles | Melanoma & Prostate Cancer | Low nM range | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the therapeutic potential of the core scaffold.
Development of Targeted Drug Delivery Systems Utilizing this compound Derivatives
The unique physicochemical properties of this compound derivatives could be harnessed for the development of innovative targeted drug delivery systems. The ester functionalities present in the molecule are susceptible to hydrolysis by esterases, which are often upregulated in tumor microenvironments. This inherent feature could be exploited to design prodrugs that release an active cytotoxic agent specifically at the tumor site, thereby minimizing systemic toxicity.
Furthermore, the scaffold could be functionalized with targeting ligands, such as peptides or antibodies, to direct the drug conjugate to specific cancer cells or tissues. This approach would enhance the therapeutic index of the drug by increasing its concentration at the site of action while reducing off-target effects.
Exploration in Combination Therapies
The potential of this compound derivatives as anticancer agents makes them prime candidates for exploration in combination therapies. By targeting a specific pathway, these compounds could synergize with existing chemotherapeutic agents that act through different mechanisms. For example, if a this compound derivative is found to inhibit a key signaling pathway involved in cell proliferation, it could be combined with a DNA-damaging agent to achieve a more potent and durable antitumor response.
The investigation of such combinations would involve in vitro and in vivo studies to assess for synergistic, additive, or antagonistic effects. The goal would be to identify combinations that offer superior efficacy and a better safety profile compared to monotherapy.
Use as a Molecular Probe for Investigating Biological Pathways
The this compound scaffold can be chemically modified to create molecular probes for studying various biological processes. The introduction of a fluorophore or a photoreactive group would allow for the visualization and identification of the molecular targets of these compounds.
For instance, a fluorescently labeled derivative could be used in high-content screening assays to monitor its subcellular localization and interaction with specific proteins. This would provide valuable insights into its mechanism of action and help to identify novel therapeutic targets. The development of such probes would be instrumental in elucidating the complex biological pathways that are dysregulated in diseases like cancer.
Integration into Emerging Chemical Biology Technologies
The versatility of the this compound scaffold makes it suitable for integration into a range of emerging chemical biology technologies. For example, derivatives could be incorporated into DNA-encoded libraries, allowing for the rapid screening of millions of compounds against a variety of biological targets.
Furthermore, the scaffold could be utilized in the development of novel proteolysis-targeting chimeras (PROTACs). By attaching a ligand for an E3 ubiquitin ligase to a this compound derivative that binds to a protein of interest, it may be possible to induce the targeted degradation of that protein. This powerful technology offers a new modality for therapeutic intervention.
Sustainable and Scalable Synthetic Methodologies for Industrial and Academic Applications
The traditional synthesis of this compound via the Knoevenagel condensation often employs catalysts and solvents that are not environmentally friendly. Future research will likely focus on the development of more sustainable and scalable synthetic methods.
One promising approach is the use of green catalysts, such as enzymes or solid-supported catalysts, which can be easily recovered and reused. Additionally, the use of greener solvents, such as water or ionic liquids, could significantly reduce the environmental impact of the synthesis. The development of a continuous flow process for the synthesis of this compound would also be highly desirable for industrial applications, as it would allow for greater control over reaction parameters and a more efficient production process. A recent study demonstrated a green, catalyst-free synthesis of related compounds using an eco-friendly deep eutectic solvent, which could be a promising direction for the synthesis of this compound. nih.gov
Q & A
Q. What are the key physicochemical properties of diethyl 4-methoxybenzalmalonate, and how do they influence experimental design?
this compound (CAS 6768-23-6, C₁₅H₁₈O₅) has a molecular weight of 278.3 g/mol and is typically synthesized as a malonate ester derivative. Its solubility in organic solvents (e.g., ethanol, diethyl ether) and stability under mild acidic/basic conditions make it suitable for nucleophilic substitution or condensation reactions. Researchers should prioritize anhydrous conditions to prevent hydrolysis of the ester groups. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use in coupling reactions .
Q. What standardized methods exist for synthesizing this compound, and how can purity be ensured?
A common synthesis route involves the Knoevenagel condensation between 4-methoxybenzaldehyde and diethyl malonate under basic catalysis (e.g., piperidine or ammonium acetate). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Purity verification should include HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted aldehyde or malonate precursors .
Q. What safety precautions are critical when handling this compound in the laboratory?
While specific toxicological data for this compound is limited, analogous malonate esters (e.g., diethyl ketomalonate) require precautions against skin/eye irritation and respiratory exposure. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid ignition sources due to flammability risks in organic solvents. Emergency measures for accidental exposure include rinsing with water (15+ minutes for eyes/skin) and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in asymmetric catalysis?
Asymmetric alkylation or Michael additions using this compound require chiral catalysts (e.g., Cinchona alkaloids or BINOL-derived ligands). Solvent polarity (e.g., toluene vs. THF) and temperature (−20°C to 60°C) significantly impact enantiomeric excess (ee). Kinetic studies via in-situ FTIR or NMR can monitor intermediate formation, while DFT calculations (e.g., Gaussian software) help predict transition states and optimize ligand design .
Q. What analytical strategies resolve contradictions in mechanistic studies of this compound-mediated cyclizations?
Conflicting reports on regioselectivity in heterocycle synthesis (e.g., triazolo-thiadiazines) may arise from competing pathways (e.g., enolate vs. radical intermediates). Use isotopic labeling (²H/¹³C) at the malonate carbonyl to track bond formation. High-resolution mass spectrometry (HRMS) and X-ray crystallography of intermediates can clarify mechanistic discrepancies .
Q. How does the electronic effect of the 4-methoxy group influence this compound’s reactivity in multicomponent reactions?
The electron-donating methoxy group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack in Ugi or Biginelli reactions. Comparative studies with non-methoxy analogs (e.g., diethyl benzalmalonate) using Hammett plots (σ values) quantify this effect. Substituent modifications (e.g., nitro vs. methoxy) can further tune reactivity for target product diversity .
Q. What computational tools predict the environmental persistence or biodegradation pathways of this compound?
Tools like EPI Suite estimate biodegradation half-lives (e.g., BIOWIN models) and bioaccumulation potential. Molecular docking with hydrolytic enzymes (e.g., esterases) identifies likely cleavage sites. Experimental validation via GC-MS analysis of hydrolysis products (e.g., 4-methoxybenzoic acid) under simulated environmental conditions (pH 7–9, 25°C) is recommended .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
